5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid
CAS No.: 1170091-38-9
Cat. No.: VC2628403
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid - 1170091-38-9](/images/structure/VC2628403.png)
Specification
CAS No. | 1170091-38-9 |
---|---|
Molecular Formula | C24H21N3O3 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | 5-methyl-6-[(4-methylphenyl)carbamoylamino]-3-phenyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C24H21N3O3/c1-14-8-10-17(11-9-14)25-24(30)27-19-13-20-18(12-15(19)2)21(22(26-20)23(28)29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,28,29)(H2,25,27,30) |
Standard InChI Key | PFOXZRGLGAKFOU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)C(=C(N3)C(=O)O)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)C(=C(N3)C(=O)O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Classification
Structural Framework
5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid family of compounds. This molecule features a multi-substituted indole core with several key functional groups:
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A carboxylic acid group at position 2 of the indole ring
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A methyl group at position 5
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A complex urea derivative ([(4-methylphenyl)amino]carbonyl)amino) at position 6
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A phenyl substituent at position 3
The indole nucleus in this compound contains the characteristic bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The nitrogen atom in the pyrrole ring contributes to the compound's acid-base properties and potential hydrogen bonding capabilities.
Structural Comparison
Similar indole-2-carboxylic acid derivatives have been extensively studied for their biological activities. The research on structurally related compounds indicates that subtle modifications in substitution patterns can significantly influence binding affinities and pharmacological properties.
Chemical and Physical Properties
Physicochemical Characteristics
Based on comparative analysis with similar indole-2-carboxylic acid derivatives, this compound likely exhibits the following properties:
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Physical State: Likely a crystalline solid at room temperature
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Solubility: Limited water solubility; better solubility in organic solvents like DMSO, methanol, or DMF
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Stability: Potentially sensitive to oxidative and photolytic degradation
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Acid-Base Properties: The carboxylic acid group at position 2 confers acidic properties
The presence of both the indole N-H and the carboxylic acid group provides potential hydrogen bond donor sites, while the carbonyl groups can serve as hydrogen bond acceptors. These features are crucial for intermolecular interactions with biological targets.
Synthetic Approaches
Key Reaction Conditions
The synthesis of related indole-2-carboxylic acid derivatives often involves specific reaction conditions:
Biological Activity and Structure-Activity Relationships
NMDA Receptor Interactions
Indole-2-carboxylic acid derivatives have been investigated for their affinity to the glycine binding site of NMDA receptors. The research indicates:
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The carboxylic acid moiety at position 2 is critical for binding affinity
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Substituents at positions 4, 5, and 6 influence receptor selectivity and potency
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The pattern of substitution affects binding in the order: 4,6-dichloro > unsubstituted > 5-tert-butyl substituted derivatives
For the compound , the presence of a methyl group at position 5 may offer moderate binding affinity, while the bulky substituent at position 6 might introduce steric constraints that could impact receptor interactions.
Structure-Activity Correlations
Research on related compounds suggests that:
The specific binding characteristics of 5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid would require dedicated binding studies, as the unique combination of substituents may create novel interaction profiles.
Analytical Methods for Characterization
Chromatographic Analysis
For related indole-2-carboxylic acid derivatives, high-performance liquid chromatography (HPLC) has been effectively employed for purity determination and characterization:
Spectroscopic Identification
The structural confirmation of 5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid would typically involve multiple complementary techniques:
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NMR Spectroscopy: For elucidating the substitution pattern and confirming structural integrity
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: For identifying functional groups, particularly the carboxylic acid and urea moieties
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Elemental Analysis: For confirming elemental composition
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